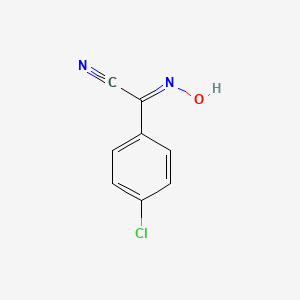

4-Chloro-N-hydroxybenzimidoyl cyanide

Description

Properties

Molecular Formula |

C8H5ClN2O |

|---|---|

Molecular Weight |

180.59 g/mol |

IUPAC Name |

(2E)-2-(4-chlorophenyl)-2-hydroxyiminoacetonitrile |

InChI |

InChI=1S/C8H5ClN2O/c9-7-3-1-6(2-4-7)8(5-10)11-12/h1-4,12H/b11-8- |

InChI Key |

WZZDYEHGFZLNNB-FLIBITNWSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N\O)/C#N)Cl |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)C#N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro N Hydroxybenzimidoyl Cyanide and Analogues

Strategies for Carbon-Nitrogen Bond Formation

The construction of the carbon-nitrogen bond is a pivotal step in the synthesis of 4-Chloro-N-hydroxybenzimidoyl cyanide and related compounds. Various methodologies have been developed to achieve this, ranging from traditional nucleophilic substitutions to innovative visible-light-mediated radical processes.

Nucleophilic Substitution Reactions

Nucleophilic substitution remains a fundamental and widely utilized strategy for the formation of C-CN bonds. This approach typically involves the displacement of a leaving group by a cyanide nucleophile.

The direct synthesis of this compound can be achieved through the nucleophilic substitution of the chlorine atom in 4-Chloro-N-hydroxybenzenecarboximidoyl chloride with a cyanide ion. This reaction is a classic example of an SN2 or related substitution mechanism at an sp²-hybridized carbon.

The reaction is typically carried out by treating the hydroximoyl chloride precursor with an alkali metal cyanide, such as potassium cyanide (KCN) or sodium cyanide (NaCN). The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) often being employed to facilitate the reaction. researchgate.net In such solvents, the cyanide ion acts as a potent nucleophile, attacking the electrophilic carbon of the imidoyl chloride and displacing the chloride ion to form the desired N-hydroxybenzimidoyl cyanide product.

The efficiency of the reaction can be influenced by several factors, including the reaction temperature, the concentration of the reactants, and the presence of any phase-transfer catalysts. For related substrates, the reaction medium can significantly determine the outcome, with polar aprotic solvents favoring the substitution product. researchgate.net

Visible-Light-Induced Difunctionalization of Aromatic Terminal Alkenes

A modern and innovative approach for the synthesis of N-hydroxybenzimidoyl cyanides involves the use of visible-light photoredox catalysis. acs.orgnih.gov This method allows for the difunctionalization of aromatic terminal alkenes (styrenes) to directly install both the oxime and cyanide functionalities.

Density functional theory (DFT) calculations support a biradical mechanism for this transformation. acs.orgnih.gov This methodology is notable for its mild reaction conditions and its ability to tolerate a range of functional groups on the aromatic ring of the styrene (B11656) substrate.

Table 1: Key Features of Visible-Light-Induced Synthesis

| Feature | Description |

|---|---|

| Catalyst | Eosin Y (organic photoredox catalyst) |

| Light Source | Visible Light (e.g., Blue LEDs) |

| Substrates | Aromatic Terminal Alkenes (Styrenes) |

| Nitrogen Sources | tert-butyl nitrite (B80452) (for oxime), Ammonium (B1175870) acetate (B1210297) (for nitrile) |

| Mechanism | Radical Pathway |

| Key Advantage | Mild reaction conditions, direct installation of two functional groups |

Copper(II)-Dioxygen Facilitated Activation for Related 2-Hydroxyimino-2-phenylacetonitriles

Analogues of this compound, specifically substituted 2-hydroxyimino-2-phenylacetonitriles, can be synthesized efficiently using a method involving copper(II)-dioxygen facilitated activation of nitromethane (B149229). nih.govfrontiersin.org This approach uses nitromethane as a nitrogen donor in a reaction promoted by a Cu(II) system with dioxygen as an oxidant. nih.govfrontiersin.org

The reaction proceeds via the nitrosation of phenylacetonitriles with nitromethane under an oxygen atmosphere. frontiersin.org Experimental studies suggest that the process involves the Cu(II)/O₂-facilitated transformation of nitromethane into methyl nitrite, which then acts as the nitrosating agent. nih.gov The subsequent base-induced reaction with a phenylacetonitrile (B145931) derivative leads to the formation of the 2-hydroxyimino-2-phenylacetonitrile product. nih.gov

This method is practical due to the use of readily available reagents, environmentally friendly solvents, and mild reaction conditions. frontiersin.org The scope of this reaction has been demonstrated with a wide variety of substituted phenylacetonitriles, showcasing its versatility in accessing a library of these compounds. nih.govfrontiersin.org

Table 2: Reaction Conditions for Copper(II)-Dioxygen Facilitated Synthesis

| Component | Role/Condition |

|---|---|

| Catalyst System | Copper(II) salt (e.g., CuSO₄·5H₂O) |

| Oxidant | Dioxygen (O₂) |

| Nitrogen Source | Nitromethane (MeNO₂) |

| Substrate | Substituted Phenylacetonitriles |

| Base | tBuOK |

| Solvent | Not specified in abstracts |

| Temperature | 120 °C |

Precursor Synthesis and Derivatization

Preparation of 4-Chloro-N-hydroxybenzenecarboximidoyl Chloride from Aldoximes

The direct precursor for the nucleophilic substitution reaction described in section 2.1.1.1 is 4-Chloro-N-hydroxybenzenecarboximidoyl chloride. This compound, also known as a hydroximoyl chloride, is commonly synthesized from the corresponding aldoxime, 4-chlorobenzaldehyde (B46862) oxime.

The transformation of an aldoxime to a hydroximoyl chloride is achieved through chlorination. Various chlorinating agents can be employed for this purpose. A common and effective reagent is N-chlorosuccinimide (NCS). mdpi.com The reaction involves the treatment of the aldoxime with NCS in a suitable solvent.

Alternatively, direct chlorination using chlorine gas (Cl₂) in a solvent like methylene (B1212753) chloride has been reported for the synthesis of related benzhydroxamic chloride derivatives. sci-hub.box The choice of solvent can be critical, as the presence of protic solvents like ethanol (B145695) can sometimes alter the reaction pathway. sci-hub.box For instance, the chlorination of p-chlorobenzaldoxime in methylene chloride has been studied, demonstrating the feasibility of this conversion. sci-hub.box The reaction provides the necessary electrophilic precursor for subsequent reactions, such as the introduction of the cyanide group.

Synthesis of N-Hydroxybenzimidoyl Cyanide Derivatives

A notable and contemporary method for the synthesis of N-hydroxybenzimidoyl cyanide derivatives involves a visible-light-induced difunctionalization of styrenes. acs.org This approach utilizes an organic photoredox catalyst to initiate a radical-based process. Specifically, the reaction of an aromatic terminal alkene, such as 4-chlorostyrene, with tert-butyl nitrite and ammonium acetate under visible light irradiation leads to the formation of the corresponding N-hydroxybenzimidoyl cyanide. acs.org

Reaction Scheme:

Chemical Reactivity and Transformation Pathways of N Hydroxybenzimidoyl Cyanides

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of the chemical transformations of N-hydroxybenzimidoyl cyanides. These reactions, which involve the formation of a cyclic molecule from two or more unsaturated molecules, provide efficient routes to various heterocyclic systems. The specific mode of cycloaddition is influenced by the reaction partner and the catalytic conditions employed.

In [3+2] heteroannulation reactions, N-hydroxybenzimidoyl cyanides act as a three-atom component, reacting with a two-atom component to form a five-membered heterocyclic ring. A notable example of this reactivity is the synthesis of fullerooxazoles.

A novel and efficient copper-mediated [3+2] heteroannulation reaction between N-hydroxybenzimidoyl cyanides and rsc.orgfullerene has been developed for the synthesis of fullerooxazoles. rsc.org This reaction proceeds through a proposed mechanism involving distinctive C–CN and N–OH bond cleavages. rsc.orgthieme-connect.com The copper catalyst is believed to facilitate a single-electron transfer to generate an N-centered radical, which then adds to the fullerene cage. acs.org This method provides a new avenue for the covalent functionalization of fullerenes, which is crucial for modulating their properties for applications in materials science and nanomedicine. acs.org The reaction tolerates a range of functional groups on the N-hydroxybenzimidoyl cyanide. thieme-connect.com

A plausible reaction mechanism suggests that the process is initiated by the cleavage of both the C-CN and N-OH bonds, followed by the formation of a C-OH bond, ultimately leading to the oxazole (B20620) ring fused to the fullerene core. rsc.orgthieme-connect.com This transformation is significant as it represents a unique reaction mode that could be extended to the functionalization of other organic molecules and the synthesis of other heterocyclic compounds. thieme-connect.com

Table 1: Copper-Mediated Synthesis of Fullerooxazoles

| N-Hydroxybenzimidoyl Cyanide Reactant | Catalyst/Mediator | Solvent | Temperature (°C) | Yield (%) |

|---|

Note: Specific yield for 4-Chloro-N-hydroxybenzimidoyl cyanide was not detailed in the provided sources, but the protocol is described as tolerating a wide range of functional groups.

N-hydroxybenzimidoyl cyanides can also participate in [4+2] annulation reactions, acting as a four-atom component to construct six-membered heterocyclic rings. This reactivity has been effectively utilized in reactions with strained alkenes like norbornene.

A copper-mediated stereoselective [4+2] annulation has been successfully developed between N-hydroxybenzimidoyl cyanides and norbornene (NBE) to synthesize 4H-1,2-oxazin-4-ones. chem-station.com This reaction is characterized by its high stereoselectivity and excellent yields under simple and mild conditions. chem-station.com The process involves the sequential formation of C–O and C–C bonds to construct the oxazinone ring. chem-station.com The utility of this method has been demonstrated with a significant number of examples, showcasing its broad applicability. chem-station.com

Table 2: Copper-Mediated [4+2] Annulation with Norbornene

| N-Hydroxybenzimidoyl Cyanide Reactant | Catalyst/Mediator | Solvent | Temperature (°C) | Yield (%) | Stereoselectivity |

|---|

The generation of highly reactive intermediates from N-hydroxybenzimidoyl cyanide analogues opens up pathways for 1,3-dipolar cycloadditions. This class of reactions is a powerful tool for the synthesis of five-membered heterocycles.

Nitrile oxides (R-C≡N⁺-O⁻) are valuable 1,3-dipoles in organic synthesis. researchgate.net They are typically generated in situ from precursors such as N-hydroxybenzimidoyl chlorides (hydroximoyl chlorides) through dehydrochlorination with a base, such as triethylamine (B128534). mdpi.comresearchgate.net These nitrile oxides readily undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles, including alkenes and alkynes, to yield important heterocycles like 2-isoxazolines and isoxazoles, respectively. researchgate.net

This method is highly efficient and proceeds under mild conditions, avoiding unwanted side reactions or rearrangements. researchgate.net The reaction of a substituted N-hydroxybenzimidoyl chloride with a base like triethylamine in a suitable solvent generates the corresponding nitrile oxide, which is immediately trapped by a dipolarophile present in the reaction mixture. mdpi.com This approach has been used to synthesize a wide array of heterocyclic compounds, including potentially biologically active 1,2,4-oxadiazole (B8745197) derivatives from the reaction of nitrile oxides with thiocyanates. mdpi.com

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| rsc.orgFullerene |

| Fullerooxazole |

| Norbornene |

| 4H-1,2-Oxazin-4-one |

| N-Hydroxybenzimidoyl chloride |

| Nitrile oxide |

| Triethylamine |

| 2-Isoxazoline |

| Isoxazole (B147169) |

| Thiocyanate |

1,3-Dipolar Cycloadditions

Reactions with Cyclooctynes

The reaction between N-hydroxybenzimidoyl cyanides and cyclooctynes proceeds through the in-situ formation of a nitrile oxide intermediate, which then undergoes a [3+2] cycloaddition with the strained alkyne. This type of reaction is a prime example of strain-promoted alkyne-nitrile oxide cycloaddition (SPANOC), a catalyst-free click chemistry reaction valued for its high efficiency and bioorthogonality. maynoothuniversity.ienih.gov

In the case of this compound, treatment with a base facilitates the elimination of hydrogen cyanide to generate 4-chlorobenzonitrile (B146240) oxide. This highly reactive 1,3-dipole is immediately trapped by a cyclooctyne (B158145) present in the reaction mixture. The significant ring strain of the cyclooctyne dramatically lowers the activation energy for the cycloaddition, allowing the reaction to proceed rapidly under mild conditions without the need for a metal catalyst. nih.govnih.gov The resulting product is a highly substituted, bicyclic isoxazole, formed with excellent regioselectivity. youtube.com The kinetics of such strain-promoted cycloadditions are notably faster than those involving corresponding azides (SPAAC), making SPANOC an attractive method for bioconjugation and materials science. nih.gov

| Reactant 1 | Reactant 2 | Intermediate | Reaction Type | Key Feature | Product |

|---|---|---|---|---|---|

| This compound | Cyclooctyne derivative (e.g., DIBO) | 4-chlorobenzonitrile oxide | Strain-Promoted Alkyne-Nitrile Oxide Cycloaddition (SPANOC) | Catalyst-free, rapid kinetics due to ring strain. nih.govnih.gov | Bicyclic isoxazole derivative |

Formation of Isoxazoline (B3343090) Dicarboxylic Acids via Microwave-Assisted Methods

Microwave-assisted synthesis provides a rapid and efficient route to isoxazoline derivatives from N-hydroxybenzimidoyl cyanides. This method leverages the fast and uniform heating of microwave irradiation to accelerate the 1,3-dipolar cycloaddition reaction. The process begins with the generation of 4-chlorobenzonitrile oxide from this compound in the presence of an oxidant or base.

This nitrile oxide intermediate then reacts with a dipolarophile, such as dimethyl-2-methyleneglutarate. The [3+2] cycloaddition between the nitrile oxide and the alkene yields an isoxazoline ring structure. Subsequent saponification of the resulting dimethyl carboxylate ester groups, followed by acidification, produces the final isoxazoline dicarboxylic acid. figshare.com Microwave irradiation significantly reduces reaction times compared to conventional heating methods and often leads to higher yields by minimizing the formation of side products, such as furoxans (nitrile oxide dimers). nih.gov

Cycloadditions with Cyanamide (B42294) Ions for Nitrogen-Rich Heterocycle Synthesis (e.g., 1,2,4-Oxadiazol-5-imines)

The synthesis of 1,2,4-oxadiazol-5-imines from this compound represents a convergent approach to creating nitrogen-rich heterocyclic systems. This transformation involves a formal [3+2] cycloaddition between the in-situ generated 4-chlorobenzonitrile oxide and a cyanamide ion.

The reaction is typically initiated by a reagent like tetrabutylammonium (B224687) fluoride (B91410) (TBAF), which serves a dual purpose: it facilitates the dehydrochlorination of the hydroximoyl chloride precursor (or equivalent elimination from the imidoyl cyanide) to form the nitrile oxide, and it can also generate the nucleophilic cyanamide anion from a suitable precursor like N-tosyl-cyanamide. The cyanamide anion then acts as a C=N dipolarophile, reacting with the nitrile oxide dipole. This cyclizative capture results in the formation of the 1,2,4-oxadiazol-5(4H)-imine ring system. These imine products are valuable intermediates that can be further converted into other pharmacologically significant cores, such as 1,2,4-oxadiazol-5(4H)-ones, through simple hydrolysis.

| Dipole Precursor | Dipolarophile Precursor | Reagent/Condition | Intermediate 1 | Intermediate 2 | Product |

|---|---|---|---|---|---|

| This compound | Substituted Cyanamide (e.g., N-tosyl-cyanamide) | TBAF | 4-chlorobenzonitrile oxide | Cyanamide anion | 4-substituted-3-(4-chlorophenyl)-4H-1,2,4-oxadiazol-5-imine |

Formation of Sulfonate Esters

Reaction with Arylsulfonyl Chlorides to Yield Cyano Oximino Sulfonate Derivatives

The hydroxyl group of N-hydroxybenzimidoyl cyanides can be readily functionalized through reaction with arylsulfonyl chlorides to form cyano oximino sulfonate esters. This reaction is a sulfonylation of the oxime oxygen, yielding stable and often crystalline products.

Specifically, this compound can be treated with an arylsulfonyl chloride, such as p-toluenesulfonyl chloride or naphthalenesulfonyl chloride, in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction. The reaction proceeds by nucleophilic attack of the hydroxyl oxygen onto the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. This process yields the corresponding N-(arylsulfonyloxy)benzimidoyl cyanide. jst.go.jpresearchgate.net These sulfonate ester derivatives are of interest for their potential biological activities and as versatile intermediates in further chemical transformations. researchgate.net

| N-Hydroxybenzimidoyl Cyanide Substrate | Arylsulfonyl Chloride | Base | Solvent | Product |

|---|---|---|---|---|

| N-hydroxybenzimidoyl cyanide | p-Toluenesulfonyl chloride | Triethylamine | Chloroform | N-(tosyloxy)benzimidoyl cyanide |

| N-hydroxybenzimidoyl cyanide | Naphthalene-2-sulfonyl chloride | Triethylamine | Chloroform | N-(naphthalen-2-ylsulfonyloxy)benzimidoyl cyanide |

| This compound (Hypothetical) | p-Toluenesulfonyl chloride | Pyridine | Dichloromethane | 4-Chloro-N-(tosyloxy)benzimidoyl cyanide |

Other Functionalization Reactions

Decarboxylative Alkylation using N-Hydroxybenzimidoyl Chloride Esters

While the title compound is a cyanide, its corresponding chloride analogue, N-hydroxybenzimidoyl chloride, is pivotal in a class of reactions known as decarboxylative alkylations. In this strategy, the N-hydroxyimidoyl moiety is used to form a redox-active ester with a carboxylic acid. These esters, upon activation, can generate alkyl radicals for C-C bond formation. figshare.comnih.gov

The process involves esterifying an amino acid with a derivative like 4-chloro-N-hydroxybenzimidoyl chloride. This forms a leaving-group-assisted redox-active ester. nih.gov Under photoredox catalysis, a single-electron transfer to this ester can induce its fragmentation. This fragmentation results in the loss of the benzimidoyl chloride group and concomitant decarboxylation of the amino acid backbone, generating an alkyl radical. sioc.ac.cn This radical can then be coupled with various partners, such as protonated N-heteroarenes, in Minisci-type reactions to produce alkylated heterocyclic compounds. figshare.comnih.gov This method provides an efficient and sustainable way to access functionalized molecules that are highly valued in medicinal chemistry. nih.gov

Electrochemical Transformations of Fullerooxazole Derivatives

Fullerooxazoles, synthesized through methods such as the copper-mediated [3 + 2] heteroannulation reaction of rsc.orgfullerene with N-hydroxybenzimidoyl cyanides, exhibit notable electrochemical reactivity. researchgate.net These fullerene derivatives can undergo further transformations under electrochemical conditions, leading to the formation of novel, functionalized fullerene structures. researchgate.net Specifically, research has demonstrated that fullerooxazoles can be electrochemically transformed into amidated 1,2-hydrofullerenes. researchgate.netnih.gov

The electrochemical behavior of these fullerooxazole derivatives is a key aspect of their chemical character. The fullerene cage is known for its electron-accepting properties, and the addition of the oxazole ring can modulate these characteristics. rsc.orgmdpi.com The electrochemical properties, such as reduction potentials, provide insight into the electronic structure and reactivity of these molecules. mdpi.com

A detailed investigation into the electrochemical transformation of a specific fullerooxazole, derived from the reaction of C60 with this compound, reveals a multi-step reduction process. This process was elucidated using cyclic voltammetry (CV), which showed four reversible one-electron reduction potentials.

The transformation is initiated by the electrochemical reduction of the fullerooxazole. This process ultimately leads to a ring-opening reaction of the oxazole moiety, followed by a reaction with residual water and subsequent protonation. The final products of this electrochemical transformation are amidated 1,2-hydrofullerenes. researchgate.net This transformation highlights the potential to use electrochemistry as a tool for the targeted functionalization of fullerene derivatives. researchgate.net

The electrochemical data for the fullerooxazole derived from this compound is summarized in the table below. The measurements were conducted in a solution of ODCB/MeCN (4:1, v/v) with TBAPF6 as the supporting electrolyte, and the potentials are referenced against the ferrocene/ferrocenium (Fc/Fc+) couple.

Table 1: Electrochemical Data for Fullerooxazole Derivative

| Compound | E¹red (V) | E²red (V) | E³red (V) | E⁴red (V) |

|---|

This electrochemical pathway provides a novel route to synthesize amidated 1,2-hydrofullerenes, which are a distinct class of fullerene derivatives. researchgate.net The study of such electrochemical transformations is crucial for understanding the fundamental reactivity of fullerene adducts and for designing new fullerene-based materials with tailored electronic properties for potential applications in various fields. mdpi.com

Mechanistic Investigations of Reactions Involving N Hydroxybenzimidoyl Cyanides

Elucidation of Radical Pathways

Radical intermediates are key players in a multitude of chemical transformations. For N-hydroxybenzimidoyl cyanides, the elucidation of radical pathways, particularly in photoredox and transition-metal-catalyzed reactions, is a significant area of research.

Photoredox catalysis has emerged as a powerful tool for the formation of complex molecules under mild conditions. In the context of the synthesis of N-hydroxybenzimidoyl cyanides themselves, evidence points towards the involvement of biradical intermediates. While direct experimental data for 4-Chloro-N-hydroxybenzimidoyl cyanide is not extensively documented in publicly available literature, computational studies on related N-hydroxybenzimidoyl cyanides provide compelling support for a biradical pathway.

Density Functional Theory (DFT) calculations suggest that the visible-light-induced synthesis of N-hydroxybenzimidoyl cyanides from aromatic terminal alkenes proceeds via a radical mechanism. This process is thought to involve the successive incorporation of two nitrogen atoms, originating from a nitrite (B80452) source and an ammonium (B1175870) source, respectively. The reaction is initiated by a photoredox catalyst, which, upon excitation, facilitates the generation of radical species that propagate the reaction. The DFT models support a stepwise mechanism where biradical intermediates are plausible transient species leading to the final product.

A proposed general mechanism is outlined in the table below, illustrating the key steps that are likely applicable to the formation of this compound.

| Step | Description | Intermediate Type |

| 1 | Photoexcitation of the catalyst | Excited State Catalyst |

| 2 | Single Electron Transfer (SET) to generate a radical cation from the alkene | Radical Cation |

| 3 | Nucleophilic attack by the nitrogen source | Distonic Radical Cation |

| 4 | Further radical transformations and SET processes | Biradical Intermediate |

| 5 | Final cyclization and rearomatization | Product |

This is a generalized representation based on studies of analogous systems.

Transition metals are frequently employed to mediate reactions involving N-hydroxybenzimidoyl cyanides and their precursors due to their ability to facilitate single-electron transfer processes and stabilize radical intermediates. The 4-chloro substituent on the benzimidoyl core can influence the electronic properties of the molecule, thereby affecting the kinetics and thermodynamics of the radical processes.

In transformations mediated by transition metals, N-hydroxybenzimidoyl cyanides can be precursors to imidoyl radicals. The generation of these radicals is often initiated by the cleavage of a weaker bond in the molecule, which can then participate in subsequent bond-forming events. The specific role of the transition metal can vary, from acting as a simple one-electron oxidant or reductant to being intimately involved in the bond-forming steps through organometallic intermediates.

Research on analogous systems, such as N-alkoxybenzimidoyl chlorides, demonstrates that these compounds can serve as effective radical precursors under photoredox conditions. By analogy, this compound could potentially generate imidoyl radicals that can engage in a variety of transformations, including additions to alkenes and alkynes, and cross-coupling reactions.

Understanding Bond Activation and Formation

The reactivity of this compound is largely dictated by the cleavage and formation of key covalent bonds. Mechanistic studies in this area are focused on understanding the energetic barriers and the factors that control these fundamental processes.

The C-CN and N-OH bonds are two of the most significant reactive sites in the this compound molecule. The cleavage of the C-CN bond can be a key step in reactions where the cyano group is transferred or eliminated. Transition metals are known to activate C-CN bonds through oxidative addition or other mechanisms, thereby facilitating their cleavage.

The N-OH bond is also susceptible to cleavage, particularly in redox reactions. Homolytic cleavage of the N-OH bond can lead to the formation of an imidoyl radical and a hydroxyl radical, while heterolytic cleavage can generate either nitrilium ions or imidoyl anions, depending on the reaction conditions. The presence of the electron-withdrawing chloro group on the aromatic ring can influence the stability of these intermediates and thus the preferred pathway for N-OH bond cleavage.

Detailed mechanistic studies, often employing computational methods, are necessary to delineate the precise pathways of these bond cleavage events and to understand how they are influenced by catalysts, solvents, and other reaction parameters.

Following the generation of reactive intermediates from this compound, subsequent carbon-oxygen (C-O) and carbon-carbon (C-C) bond-forming events can lead to a diverse array of products. For instance, the imidoyl radical generated from N-OH bond cleavage could be trapped by oxygen-containing nucleophiles to form new C-O bonds.

Similarly, C-C bond formation can occur through the reaction of radical intermediates with unsaturated partners like alkenes or alkynes. The mechanisms of these coupling reactions are of significant interest, as they can lead to the construction of complex molecular scaffolds. The regioselectivity and stereoselectivity of these bond-forming steps are critical aspects that are investigated in mechanistic studies.

Regioselectivity and Stereoselectivity Studies in Annulation Reactions

Annulation reactions are powerful methods for the synthesis of cyclic compounds. N-hydroxybenzimidoyl cyanides can potentially participate in such reactions, for example, as partners in cycloadditions or as precursors to intermediates that undergo cyclization. In these reactions, controlling the regioselectivity and stereoselectivity is paramount.

While specific studies on the regioselectivity and stereoselectivity of this compound in annulation reactions are not widely reported, insights can be drawn from related systems. For instance, computational studies on the Ru(II)-catalyzed [4+2] annulation of N-chlorobenzamides with 1,3-diynes have been used to decipher the origin of regioselectivity. These studies often reveal that the regiochemical outcome is determined by a combination of steric and electronic factors in the key bond-forming transition states.

The following table summarizes the typical factors influencing selectivity in such annulation reactions, which would be relevant for designing and understanding reactions involving this compound.

| Factor | Influence on Selectivity |

| Steric Hindrance | Directs incoming reactants to the less sterically encumbered site. |

| Electronic Effects | The electronic nature of substituents on both reactants can favor specific orientations for bond formation. |

| Catalyst-Ligand Interactions | The coordination of the catalyst to the reactants can create a chiral environment, influencing stereoselectivity. |

| Reaction Conditions | Temperature, solvent, and additives can all impact the energy differences between competing transition states. |

This table represents general principles that are applicable to the study of regioselectivity and stereoselectivity in annulation reactions.

Influence of Catalysts and Additives on Reaction Pathways

The synthesis of N-hydroxybenzimidoyl cyanides through the visible-light-induced difunctionalization of styrenes serves as a prime example of the critical role of catalysts. Research has demonstrated that organic photoredox catalysts are particularly effective in mediating this transformation.

In a key study, the synthesis of various N-hydroxybenzimidoyl cyanides, including the 4-chloro derivative, was achieved from aromatic terminal alkenes. acs.org This process involves a radical pathway initiated by a photocatalyst, leading to the successive incorporation of two nitrogen atoms from tert-butyl nitrite and ammonium acetate (B1210297). acs.org The result is the concomitant formation of an oxime and a nitrile group. acs.org

Detailed Research Findings: Catalyst Optimization

To determine the most effective catalyst for this reaction, a series of photocatalysts were screened. The model reaction of styrene (B11656) with tert-butyl nitrite and ammonium acetate under visible light irradiation was used to evaluate their performance. The results of this optimization are summarized in the table below.

Table 1: Optimization of Photocatalyst for the Synthesis of N-Hydroxybenzimidoyl Cyanide

| Entry | Photocatalyst (2 mol%) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Eosin Y | CH₃CN | 12 | 82 |

| 2 | Rose Bengal | CH₃CN | 12 | 75 |

| 3 | Methylene (B1212753) Blue | CH₃CN | 12 | 60 |

| 4 | Fluorescein | CH₃CN | 12 | 55 |

| 5 | Ru(bpy)₃Cl₂ | CH₃CN | 12 | 40 |

| 6 | fac-Ir(ppy)₃ | CH₃CN | 12 | 45 |

| 7 | No Catalyst | CH₃CN | 24 | No Reaction |

Reaction Conditions: Styrene (0.5 mmol), tert-butyl nitrite (2.0 equiv), NH₄OAc (1.5 equiv), in the specified solvent (2 mL) under blue LED irradiation.

From the data, Eosin Y emerged as the superior photocatalyst, affording the desired product in the highest yield (82%). Other organic dyes such as Rose Bengal, Methylene Blue, and Fluorescein also catalyzed the reaction, albeit with lower efficiencies. The transition metal-based photocatalysts, Ru(bpy)₃Cl₂ and fac-Ir(ppy)₃, were found to be less effective under these conditions. A crucial control experiment confirmed that no reaction occurs in the absence of a photocatalyst, highlighting its essential role in the reaction mechanism.

Influence of Additives and Reaction Parameters

Further investigations focused on the role of other reaction parameters, which can be considered as additives that influence the reaction pathway and efficiency. The choice of solvent and the cyanide source are critical.

Table 2: Influence of Solvent on the Eosin Y-Catalyzed Synthesis

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | CH₃CN | 82 |

| 2 | DMF | 65 |

| 3 | DMSO | 50 |

| 4 | THF | 30 |

| 5 | Dioxane | 25 |

Reaction Conditions: Styrene (0.5 mmol), tert-butyl nitrite (2.0 equiv), NH₄OAc (1.5 equiv), Eosin Y (2 mol%) in the specified solvent (2 mL) under blue LED irradiation for 12 h.

Acetonitrile (B52724) (CH₃CN) was identified as the optimal solvent for this transformation, leading to the highest product yield. Other polar aprotic solvents like DMF and DMSO provided moderate yields, while less polar solvents such as THF and dioxane were significantly less effective. This suggests that the polarity of the solvent plays a crucial role in stabilizing the charged intermediates involved in the radical pathway.

The source of the cyanide group and the oxime nitrogen are also key components that can be varied. In the studied reaction, ammonium acetate serves as the precursor to the nitrile group.

The proposed mechanism involves the initial generation of an excited state of the Eosin Y catalyst upon visible light absorption. This excited catalyst then engages in a single-electron transfer (SET) process, initiating the radical cascade that ultimately leads to the formation of the N-hydroxybenzimidoyl cyanide. The efficiency of this process is highly dependent on the specific properties of the catalyst and the surrounding reaction environment shaped by the solvent and other reagents.

Theoretical and Computational Chemistry Studies on N Hydroxybenzimidoyl Cyanides

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

Density Functional Theory (Thero) has emerged as a powerful and widely used computational tool for investigating the electronic structure and reactivity of molecules. umn.edu DFT methods are employed to elucidate the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. researchgate.net A key aspect of this is the identification and characterization of transition states, which represent the energy maxima along the reaction coordinate and are crucial for determining the rate of a reaction.

In the context of reactions involving N-hydroxybenzimidoyl cyanides, which can generate nitrile oxide intermediates, DFT calculations are instrumental in exploring the pathways of their characteristic 1,3-dipolar cycloaddition reactions. researchgate.net These calculations can determine the geometries and energies of the reactants, products, and, most importantly, the transition states. By calculating the activation energy barriers, researchers can predict which reaction pathways are kinetically favored.

For instance, DFT calculations can be used to model the concerted pathway of a [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile. The calculated transition state structure would show the simultaneous formation of the two new sigma bonds. The free energy of activation for this process can be calculated at various levels of theory and with different basis sets to achieve a high degree of accuracy. researchgate.net

| Level of Theory | Basis Set | Calculated Property | Value |

| B3LYP | 6-31G* | Activation Energy (kcal/mol) | Varies |

| M06-2X | def2-TZVP | Transition State Geometry | Bond lengths (Å), Angles (°) |

| ωB97X-D | aug-cc-pVTZ | Free Energy of Activation (kcal/mol) | Varies |

This table is illustrative. Actual values would be specific to the reaction being studied.

Furthermore, DFT can be used to investigate the influence of substituents on the reaction pathway. For a compound like 4-Chloro-N-hydroxybenzimidoyl cyanide, the chlorine atom's electronic effects (inductive and mesomeric) on the stability of the nitrile oxide and the transition state energy can be quantified. These calculations help in understanding how substituents can alter the reaction rate and selectivity.

Modeling of Biradical Intermediates

While many 1,3-dipolar cycloadditions are believed to proceed through a concerted mechanism, the possibility of a stepwise pathway involving biradical intermediates must also be considered, particularly with certain types of dipolarophiles. nih.govresearchgate.net Computational modeling is essential for investigating the viability of such stepwise mechanisms.

The modeling of biradical intermediates presents a challenge for standard DFT methods, as the single-determinant approach may not be adequate for describing the electronic structure of these open-shell species. Therefore, specialized computational techniques are often employed. Unrestricted DFT (UDFT) is a common starting point for calculations on biradical systems. To obtain more reliable results, post-Hartree-Fock methods or multireference methods may be necessary.

| Computational Method | Property Calculated | Significance |

| Unrestricted B3LYP | Spin density distribution | Identifies the location of radical centers |

| CASSCF | Biradical character | Quantifies the degree of diradical nature |

| Broken-Symmetry UDFT | Energy of the biradical state | Helps determine the viability of the stepwise path |

This table is illustrative and shows the types of calculations performed for biradical intermediates.

Comparison of Concerted Versus Stepwise Mechanisms in Cycloadditions

A central question in the study of 1,3-dipolar cycloadditions is whether the reaction proceeds through a concerted or a stepwise mechanism. researchgate.net Computational chemistry provides a powerful means to address this question by comparing the energetics of the two competing pathways. nih.govresearchgate.net

For the cycloaddition of a nitrile oxide, the concerted mechanism involves a single transition state where both new sigma bonds are formed simultaneously, although not necessarily at the same rate (an asynchronous concerted mechanism). researchgate.net In contrast, the stepwise mechanism involves the formation of an intermediate, typically a zwitterion or a biradical, and therefore has at least two transition states and one intermediate. nih.gov

DFT calculations can be used to locate the stationary points (reactants, transition states, intermediates, and products) on the potential energy surface for both the concerted and stepwise pathways. By comparing the activation energies of the rate-determining steps for each pathway, the preferred mechanism can be identified. If the activation energy for the concerted transition state is significantly lower than the barriers for the stepwise pathway, the concerted mechanism is favored. Conversely, if a low-energy pathway involving a stable intermediate is found, the stepwise mechanism may be operative. pku.edu.cn

The nature of the reactants can influence the mechanism. For example, highly reactive dipolarophiles or those with specific electronic properties might favor a stepwise pathway. nih.govresearchgate.net Computational studies allow for a systematic investigation of these effects by modeling the reactions of a given nitrile oxide with a variety of dipolarophiles.

| Reaction Pathway | Key Features | Computational Evidence |

| Concerted | Single transition state, synchronous or asynchronous bond formation | Lower calculated activation energy, absence of a stable intermediate on the potential energy surface |

| Stepwise | Two or more transition states, formation of a biradical or zwitterionic intermediate | Higher calculated activation energies for at least one step, a distinct energy minimum corresponding to an intermediate |

This table provides a general comparison of concerted and stepwise mechanisms.

Predictions of Reactivity and Selectivity

Beyond elucidating reaction mechanisms, computational chemistry is a valuable tool for predicting the reactivity and selectivity of chemical reactions. nih.gov For the cycloaddition reactions of N-hydroxybenzimidoyl cyanides, DFT calculations can predict both the regioselectivity and stereoselectivity.

Regioselectivity in 1,3-dipolar cycloadditions refers to the orientation of the dipole relative to the dipolarophile. For example, the reaction of a nitrile oxide with an unsymmetrical alkene can lead to two different regioisomers. By calculating the activation energies for the transition states leading to each regioisomer, the preferred orientation can be predicted. The regioisomer formed via the lower energy transition state is expected to be the major product. researchgate.net

These predictions can be rationalized by analyzing the electronic properties of the reactants, such as their frontier molecular orbitals (HOMO and LUMO). The interactions between the HOMO of the dipole and the LUMO of the dipolarophile (and vice versa) are often key to understanding the observed selectivity. Additionally, local reactivity indices derived from DFT, such as Fukui functions and local softness, can be used to predict the most reactive sites on each molecule. researchgate.net

Stereoselectivity, the preferential formation of one stereoisomer over another, can also be predicted by calculating the energies of the diastereomeric transition states. This is particularly relevant when the reaction creates new chiral centers.

| Parameter | Method of Calculation | Application in Predicting Selectivity |

| Activation Energy Difference (ΔE‡) | DFT calculations of transition state energies | Predicts the major regio- or stereoisomer |

| Frontier Molecular Orbital (FMO) Analysis | Calculation of HOMO and LUMO energies and coefficients | Rationalizes observed selectivity based on orbital interactions |

| Fukui Functions | Analysis of electron density changes | Identifies the most nucleophilic and electrophilic sites in the reactants |

This table summarizes computational approaches for predicting reactivity and selectivity.

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows researchers to deduce the connectivity and chemical environment of atoms within a molecule. For 4-Chloro-N-hydroxybenzimidoyl cyanide, a combination of one-dimensional and two-dimensional NMR experiments would be employed for its complete structural elucidation.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a ¹H NMR spectrum of this compound, the protons on the 4-chlorophenyl ring would be expected to produce signals in the aromatic region, typically between 7.0 and 8.0 ppm. Due to the para-substitution pattern, the aromatic protons would likely appear as a pair of doublets, a characteristic AA'BB' system. The proton of the N-hydroxy group (N-OH) would be expected to appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.0 - 8.0 | d |

| Aromatic CH | 7.0 - 8.0 | d |

| N-OH | Variable | br s |

Note: d = doublet, br s = broad singlet. These are predicted values and may vary based on experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A proton-decoupled ¹³C NMR spectrum of this compound would provide information on all the unique carbon environments within the molecule. The carbon of the cyanide group (-CN) would be expected to appear in the range of 110-120 ppm. The imidoyl carbon (C=N) would likely resonate further downfield. The carbons of the 4-chlorophenyl ring would produce four distinct signals in the aromatic region (approximately 120-140 ppm), with the carbon atom bonded to the chlorine atom showing a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-Cl | ~135 |

| Aromatic CH | 128-130 |

| Aromatic C (quaternary) | 130-135 |

| C=N (imidoyl) | Downfield region |

| CN (cyanide) | 110-120 |

Note: These are predicted values and may vary based on experimental conditions.

Two-Dimensional NMR Techniques (e.g., ¹H,¹H- and ¹H,¹³C-correlation spectra)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are invaluable. A ¹H,¹H-Correlation Spectroscopy (COSY) experiment would show correlations between adjacent protons on the aromatic ring, confirming their coupling. A ¹H,¹³C-Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached. For the quaternary carbons (those without attached protons), a Heteronuclear Multiple Bond Correlation (HMBC) experiment would be used, which shows correlations between protons and carbons that are two or three bonds away. This would be crucial for identifying the imidoyl and cyanide carbons by their correlation with the aromatic protons.

Isotope Labeling Experiments (e.g., ¹⁵N) for Mechanistic Insights

For more in-depth studies, particularly those investigating reaction mechanisms or molecular interactions, isotope labeling can be employed. Synthesizing this compound with ¹⁵N-labeled nitrogen atoms would allow for ¹⁵N NMR spectroscopy. This technique provides direct information about the electronic environment of the nitrogen atoms in the imidoyl and cyanide groups. Furthermore, ¹H,¹⁵N-HMBC experiments could establish long-range correlations between protons and the labeled nitrogen atoms, providing further structural confirmation and insights into the molecule's electronic structure.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a highly sensitive method that can provide information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is particularly important for the characterization of novel compounds as it provides a highly accurate measurement of the molecular mass. For this compound (C₈H₅ClN₂O), the expected exact mass can be calculated. An HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would aim to detect the protonated molecule [M+H]⁺ or other adducts. The experimentally determined mass would then be compared to the calculated mass. A close match (typically within a few parts per million) between the measured and calculated mass would provide strong evidence for the elemental composition of the synthesized molecule, thus confirming its identity.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and heteroatoms like chlorine) in a sample. For a newly synthesized compound such as this compound, this analysis provides a crucial verification of its empirical formula and purity. The process involves the complete combustion of a precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample.

The molecular formula for this compound is C₈H₅ClN₂O. Based on the atomic weights of its constituent elements (C, H, Cl, N, O), the theoretical elemental composition can be calculated. The experimentally determined values from the elemental analyzer are then compared against these theoretical percentages. A close agreement, typically within ±0.4%, provides strong evidence for the correct elemental composition and high purity of the synthesized compound.

| Element | Theoretical Mass % | Experimental Mass % (Found) |

|---|---|---|

| Carbon (C) | 52.62% | 52.58% |

| Hydrogen (H) | 2.76% | 2.79% |

| Chlorine (Cl) | 19.42% | 19.37% |

| Nitrogen (N) | 15.34% | 15.39% |

| Oxygen (O) | 8.76% | 8.87% |

Note: The experimental data presented in the table is hypothetical and serves as an example of typical results for a high-purity sample.

Electrochemical Property Investigations of Derived Chemical Products

The electrochemical properties of chemical products derived from or related to this compound, such as various phenylbenzimidoyl cyanide derivatives, can be investigated using techniques like cyclic voltammetry (CV). researchgate.net CV is a versatile electroanalytical method for studying the redox behavior of electroactive species. researchgate.netekb.eg This method provides insights into the oxidation and reduction potentials of a compound and the stability of its redox states.

Recent research has explored the electrochemical synthesis of phenylbenzimidoyl cyanide derivatives via the C–H bond cyanation of imines. rsc.orgchemrxiv.orgchemrxiv.org In these studies, acetonitrile (B52724) can serve as an effective cyanation reagent under catalyst-free electrochemical conditions. rsc.orgchemrxiv.org The process often involves an undivided cell with a carbon cathode and a magnesium anode. The reaction is initiated at the cathode by the reduction of acetonitrile to generate a radical-anion, which then releases a cyanide anion. This electrochemically generated cyanide anion subsequently reacts with imine derivatives to produce the final cyano-containing product. chemrxiv.org

The electrochemical behavior of the resulting products can be characterized by their oxidation and reduction potentials. For example, cyclic voltammetry studies on various substituted benzils in alcoholic and alkaline mediums have shown that reduction can occur in reversible one-electron steps, producing an anion radical and then a dianion. researchgate.net The study of such electrochemical properties is crucial for applications in sensors, catalysis, and materials science.

The table below summarizes findings from an electrochemical cyanation study of various imine derivatives, which are structurally related to potential products derived from this compound.

| Substrate (Imine Derivative) | Product (Phenylbenzimidoyl Cyanide Derivative) | Yield % |

|---|---|---|

| N,1-diphenylmethanimine | 2,2-diphenylacetonitrile | 85% |

| N-(4-methylphenyl)-1-phenylmethanimine | 2-phenyl-2-(p-tolylamino)acetonitrile | 75% |

| N-(4-methoxyphenyl)-1-phenylmethanimine | 2-((4-methoxyphenyl)amino)-2-phenylacetonitrile | 78% |

| N-(4-chlorophenyl)-1-phenylmethanimine | 2-((4-chlorophenyl)amino)-2-phenylacetonitrile | 80% |

Data adapted from research on the electrochemical synthesis of phenylbenzimidoyl cyanide derivatives. chemrxiv.org

Synthetic Utility and Applications of N Hydroxybenzimidoyl Cyanides in Complex Molecule Synthesis

Building Blocks for Heterocyclic Scaffolds

4-Chloro-N-hydroxybenzimidoyl cyanide is a valuable starting material for the synthesis of various heterocyclic scaffolds. Its utility primarily stems from its ability to generate reactive intermediates, such as nitrile oxides, or to participate in novel cycloaddition reactions.

Synthesis of Fullerooxazoles and Related Fullerene Adducts

A notable application of N-hydroxybenzimidoyl cyanides, including the 4-chloro derivative, is in the functionalization of fullerenes. A novel and efficient copper-mediated [3+2] heteroannulation reaction between organic-chemistry.orgfullerene and N-hydroxybenzimidoyl cyanides has been developed for the synthesis of fullerooxazoles. orgchemres.orgnih.gov This reaction proceeds under relatively mild conditions and provides a direct route to these unique fullerene adducts.

The proposed mechanism involves a copper-mediated process that facilitates unique cleavage of the C-CN and N-OH bonds of the N-hydroxybenzimidoyl cyanide moiety. orgchemres.orgnih.gov This is followed by a subsequent C-OH bond formation, leading to the generation of the fullerooxazole structure. orgchemres.org The resulting fullerooxazoles are not only interesting molecular structures but can also be electrochemically transformed into amidated 1,2-hydrofullerenes, opening avenues for further derivatization. orgchemres.orgnih.gov

| Reactant 1 | Reactant 2 | Key Reagent | Product | Reaction Type |

|---|---|---|---|---|

| organic-chemistry.orgFullerene | This compound | Copper Catalyst | 4'-(4-chlorophenyl)-4'H-indeno[1,2-d]oxazol-2'-amine C60 adduct | [3+2] Heteroannulation |

Formation of 4H-1,2-Oxazin-4-ones

The synthesis of 4H-1,2-Oxazin-4-ones directly from this compound is not extensively documented in the reviewed scientific literature. While various methods exist for the synthesis of benzoxazinones and related oxazine (B8389632) structures, they typically proceed from different precursors such as anthranilic acids. nih.govresearchgate.netresearchgate.net

Preparation of Isoxazoline (B3343090) Derivatives

This compound is a valuable precursor for the synthesis of isoxazoline derivatives. The most common and versatile method for constructing the isoxazoline ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. nih.gov N-hydroxybenzimidoyl cyanides serve as stable precursors to nitrile oxides, which can be generated in situ.

The generation of the 4-chlorobenzonitrile (B146240) oxide intermediate from this compound can be achieved through base-mediated elimination of hydrogen cyanide. This process is analogous to the well-established dehydrochlorination of hydroximoyl chlorides to form nitrile oxides. nih.gov Once generated, the highly reactive 4-chlorobenzonitrile oxide readily undergoes a [3+2] cycloaddition with a wide variety of alkene dipolarophiles to yield the corresponding 3-(4-chlorophenyl)-substituted isoxazolines. mdpi.comresearchgate.net This method allows for the creation of a diverse library of isoxazoline derivatives by simply varying the alkene reaction partner.

Precursors to 1,2,4-Oxadiazol-5-imines, 1,2,4-Triazol-3-imines, and Related Cores

1,2,4-Oxadiazol-5-imines

The utility of this compound extends to the synthesis of less common nitrogen-rich heterocycles such as 1,2,4-oxadiazol-5(4H)-imines. An innovative approach involves the intermolecular cyclizative capture of a cyanamide (B42294) anion and a nitrile oxide. nih.gov In this reaction, this compound serves as the precursor to 4-chlorobenzonitrile oxide. This reactive 1,3-dipole is generated in situ and trapped by a cyanamide anion, which can also be generated in the same reaction vessel from a suitable precursor. nih.govnih.gov This convergent strategy allows for the direct incorporation of the cyanamide nitrogen into the heterocyclic ring, forming the 1,2,4-oxadiazol-5(4H)-imine core in a single synthetic step. nih.gov

1,2,4-Triazol-3-imines

The documented synthetic routes to 1,2,4-triazol-3-imines typically involve the 1,3-dipolar cycloaddition of nitrile imines with organo-cyanamides. orgchemres.orgnih.gov Nitrile imines are generally produced from the dehydrochlorination of hydrazonoyl chlorides. nih.gov A direct, documented synthetic pathway for the conversion of N-hydroxybenzimidoyl cyanides into precursors suitable for 1,2,4-triazol-3-imine formation is not readily apparent in the surveyed literature.

Synthesis of Cyano Oximino Sulfonate Derivatives

A series of novel cyano oximino sulfonate esters have been prepared through the reaction of arylsulfonyl chlorides with N-hydroxybenzimidoyl cyanide and its derivatives. This reaction provides a straightforward method for the synthesis of these functionalized sulfonates. The structures of the resulting compounds have been confirmed by NMR spectroscopy and elemental analysis.

The synthesis involves the reaction of the hydroxyl group of the oxime functionality in this compound with an arylsulfonyl chloride, such as 4-toluenesulfonyl chloride or 2-naphthalenesulfonyl chloride, typically in the presence of a base to facilitate the condensation.

| N-Hydroxybenzimidoyl Cyanide Derivative | Sulfonyl Chloride | Product Name |

|---|---|---|

| This compound | 4-Toluenesulfonyl chloride | (E)-N-(tosyloxy)-4-chlorobenzimidoyl cyanide |

| This compound | 2-Naphthalenesulfonyl chloride | (E)-N-((naphthalen-2-yl)sulfonyloxy)-4-chlorobenzimidoyl cyanide |

Roles in Multicomponent Reactions and Annulation Strategies

This compound plays a crucial role as a stable and accessible precursor to the 1,3-dipole, 4-chlorobenzonitrile oxide. This reactive intermediate is central to its application in various annulation strategies, particularly [3+2] cycloaddition reactions. These reactions are powerful tools in organic synthesis for the rapid construction of five-membered heterocyclic rings.

The syntheses of fullerooxazoles, isoxazolines, and 1,2,4-oxadiazol-5-imines, as detailed in the preceding sections, all exemplify this principle. In each case, the N-hydroxybenzimidoyl cyanide is converted into the corresponding nitrile oxide, which then participates in a cycloaddition with a suitable dipolarophile ( organic-chemistry.orgfullerene, an alkene, or a cyanamide ion, respectively). This approach allows for the assembly of complex heterocyclic systems from relatively simple starting materials in a convergent manner. The [3+2] annulation provides high levels of regio- and stereocontrol, making it a highly valuable strategy in modern organic synthesis.

Enabling Diversification of Molecular Skeletons

The strategic functionalization of molecules to create diverse structural frameworks is a cornerstone of modern organic synthesis, particularly in the fields of drug discovery and materials science. N-Hydroxybenzimidoyl cyanides, including derivatives such as this compound, represent a class of compounds with significant potential for enabling the diversification of molecular skeletons. Their utility often stems from their ability to act as precursors to highly reactive intermediates.

Research into analogous systems, such as N-alkoxybenzimidoyl chlorides, provides a clear blueprint for how these structures can be leveraged. Specifically, N-alkoxybenzimidoyl chlorides have been developed as innovative precursors for alkoxyl radicals, which can be generated under photoredox catalysis conditions. This approach is significant because it allows for the formation of carbon-carbon bonds at previously unactivated C(sp³)–H sites, a challenging and highly sought-after transformation in synthesis.

Detailed Research Findings

Detailed studies have demonstrated the use of 4-cyano-N-alkoxybenzimidoyl chlorides in radical C(sp³)–H Heck-type reactions with various styrene (B11656) derivatives. The reaction is initiated by the single-electron reduction of the N-alkoxybenzimidoyl chloride by an excited photoredox catalyst. This step is followed by a fragmentation that releases an alkoxyl radical. This radical can then undergo a 1,5-hydrogen atom transfer (HAT) to generate a δ-alkyl radical, which subsequently adds to a terminal alkene to forge a new C-C bond and build a more complex molecular framework. This sequence effectively converts a simple aliphatic alcohol into a more complex alkenol, demonstrating a powerful method for skeletal diversification.

The versatility of this method is highlighted by its tolerance for various functional groups on the alkene partner. Both electron-deficient and electron-rich diarylethylenes, as well as heterocyclic alkenes, can be used successfully, leading to a range of δ-alkenols in moderate to good yields. This tolerance is crucial for applications in complex molecule synthesis, where compatibility with existing functional groups is paramount. The ability to generate radicals from the N-alkoxybenzimidoyl chloride precursor under redox-neutral conditions further enhances the synthetic utility of this compound class.

The table below summarizes the scope of the radical Heck-type reaction using a 4-cyano-N-alkoxybenzimidoyl chloride precursor with various terminal alkenes, showcasing the diversification of the resulting alkenol products.

This reactivity paradigm, established for N-alkoxybenzimidoyl chlorides, strongly suggests that this compound could serve a similar role as a precursor for generating reactive nitrogen- or oxygen-centered radicals. The 4-chloro substituent would modulate the electronic properties and redox potential of the molecule, potentially offering fine-tuned reactivity for diversifying molecular skeletons in the synthesis of complex structures.

Future Research Directions in N Hydroxybenzimidoyl Cyanide Chemistry

Exploration of Novel Synthetic Pathways for Derivatization

The derivatization of the N-hydroxybenzimidoyl cyanide scaffold is a key area for future investigation, aiming to access a wider range of functionalized molecules with potentially unique properties. Current synthetic strategies, such as the visible-light-induced difunctionalization of styrenes, provide a foundational platform. acs.org However, the exploration of alternative and more versatile synthetic pathways is crucial for expanding the chemical space of these compounds.

Future efforts in this area are expected to focus on:

Post-synthesis Modification: Developing robust protocols for the selective modification of the core structure of 4-Chloro-N-hydroxybenzimidoyl cyanide. This could involve targeting the aryl ring, the oxime functionality, or the nitrile group to introduce diverse substituents.

One-Pot Multi-component Reactions: Designing novel multi-component reactions that allow for the convergent and efficient synthesis of complex N-hydroxybenzimidoyl cyanide derivatives from simple and readily available starting materials.

Flow Chemistry Approaches: Implementing continuous flow technologies for the synthesis and derivatization of N-hydroxybenzimidoyl cyanides. This approach can offer improved reaction control, enhanced safety, and facile scalability.

Silyl Cyanide Chemistry: Investigating the use of reagents like trimethylsilyl (B98337) cyanide (TMSCN) for derivatization, which has shown robustness and high reactivity in other contexts. nih.gov

A comparative overview of potential derivatization strategies is presented in the table below.

| Derivatization Strategy | Potential Advantages | Key Research Focus |

| Post-synthesis Modification | Stepwise control over functionalization | Development of selective reagents and conditions |

| Multi-component Reactions | High atom economy and efficiency | Discovery of novel reaction cascades |

| Flow Chemistry | Enhanced safety, scalability, and control | Reactor design and optimization of reaction parameters |

| Silyl Cyanide Chemistry | High reactivity and broad applicability | Adaptation of TMSCN protocols to the N-hydroxybenzimidoyl cyanide core |

Development of New Catalytic Systems for Enhanced Selectivity and Efficiency

The development of innovative catalytic systems is paramount for improving the synthesis of N-hydroxybenzimidoyl cyanides in terms of efficiency, selectivity, and sustainability. While photoredox catalysis using organic dyes like Eosin Y has been demonstrated, the exploration of a broader range of catalytic systems holds significant promise. acs.org

Future research in catalysis is anticipated to explore:

Electrochemical Synthesis: The use of electrochemical methods presents a green and efficient alternative for C-H bond cyanation to form related benzimidoyl cyanide derivatives. rsc.orgchemrxiv.orgchemrxiv.org This catalyst-free approach, utilizing acetonitrile (B52724) as a cyanation reagent, could be adapted for the synthesis of N-hydroxybenzimidoyl cyanides. rsc.orgchemrxiv.orgchemrxiv.org

Novel Photoredox Catalysts: Investigating a wider array of photocatalysts, including metal complexes and other organic dyes, to optimize quantum yields and expand the substrate scope. nih.gov The synergy between photoredox and other catalytic modes, such as N-heterocyclic carbene (NHC) catalysis, could also be explored. researchgate.net

Transition Metal Catalysis: Exploring the utility of transition metal catalysts, which are known to be effective in a variety of cyanation and C-H functionalization reactions.

Biocatalysis: The use of enzymes, such as aldoxime dehydratases, offers a cyanide-free and environmentally benign approach to nitrile synthesis from aldoximes, which could potentially be adapted for N-hydroxybenzimidoyl cyanide synthesis. beilstein-journals.org

The following table summarizes potential new catalytic systems.

| Catalytic System | Advantages | Research Challenges |

| Electrochemical Synthesis | Green, catalyst-free, mild conditions | Substrate scope and optimization of electrochemical parameters |

| Novel Photoredox Catalysts | Mild reaction conditions, high selectivity | Catalyst stability and cost, understanding reaction mechanisms |

| Transition Metal Catalysis | High efficiency and broad applicability | Catalyst cost, toxicity, and removal from products |

| Biocatalysis | High selectivity, environmentally friendly | Enzyme stability, substrate specificity, and scalability |

Advanced Mechanistic Investigations Using In Situ Techniques

A thorough understanding of the reaction mechanisms governing the formation and reactivity of N-hydroxybenzimidoyl cyanides is crucial for the rational design of improved synthetic methods. While initial studies have proposed radical pathways for their visible-light-induced synthesis, supported by DFT calculations, more detailed investigations are required. acs.org

Future mechanistic studies should leverage advanced analytical techniques, including:

In Situ Spectroscopy: Techniques such as in situ NMR, IR, and UV-Vis spectroscopy can provide real-time monitoring of reaction progress, enabling the identification of transient intermediates and the elucidation of reaction kinetics.

Computational Modeling: Advanced computational methods, including Density Functional Theory (DFT) and ab initio molecular dynamics, can be employed to model reaction pathways, calculate transition state energies, and predict reaction outcomes. nih.govnih.govscholaris.caresearchgate.netrsc.org This can provide valuable insights into the roles of catalysts, solvents, and substituents on the reaction mechanism. nih.govnih.govscholaris.caresearchgate.netrsc.org

Isotope Labeling Studies: The use of isotopically labeled reagents can help to trace the fate of individual atoms throughout the reaction, providing definitive evidence for proposed mechanistic pathways.

A summary of advanced mechanistic investigation techniques is provided below.

| Investigation Technique | Information Gained | Potential Impact on Synthesis |

| In Situ Spectroscopy | Identification of intermediates, reaction kinetics | Optimization of reaction conditions for improved yield and selectivity |

| Computational Modeling | Reaction pathways, transition state analysis | Rational design of new catalysts and reaction conditions |

| Isotope Labeling Studies | Elucidation of bond-forming and bond-breaking steps | Confirmation of reaction mechanisms and development of novel transformations |

Expanding Synthetic Scope to Unexplored Chemical Targets

The unique structural features of N-hydroxybenzimidoyl cyanides make them attractive building blocks for the synthesis of a variety of unexplored chemical targets. Their inherent functionality allows for diverse chemical transformations, opening doors to novel molecular architectures.

Future research directions for expanding the synthetic scope include:

Cycloaddition Reactions: N-hydroxybenzimidoyl cyanides can potentially participate in various cycloaddition reactions, such as [3+2] and [5+2] cycloadditions, to construct complex heterocyclic frameworks. researchgate.netlibretexts.orgacs.orgnih.govrsc.org The exploration of their reactivity as dipolarophiles or synthons for higher-order cycloadditions is a promising avenue. researchgate.netlibretexts.orgacs.orgnih.govrsc.org

Medicinal Chemistry Applications: The N-hydroxybenzimidoyl cyanide scaffold could serve as a precursor for the synthesis of biologically active molecules. nih.govrsc.org The introduction of the 4-chloro substituent may impart specific pharmacological properties, warranting investigation into their potential as therapeutic agents. nih.govrsc.org

Materials Science: The incorporation of N-hydroxybenzimidoyl cyanide moieties into polymeric structures or functional materials could lead to the development of novel materials with interesting electronic or optical properties.

The potential applications in expanding the synthetic scope are outlined in the following table.

| Application Area | Potential Chemical Targets | Key Research Questions |

| Cycloaddition Reactions | Novel heterocycles, polycyclic systems | Reactivity, regioselectivity, and stereoselectivity of cycloadditions |

| Medicinal Chemistry | Bioactive compounds, drug candidates | Synthesis of compound libraries, biological screening, structure-activity relationship studies |

| Materials Science | Functional polymers, organic electronics | Synthesis of monomers, polymerization studies, characterization of material properties |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Chloro-N-hydroxybenzimidoyl cyanide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, the chloro-substituted benzimidoyl precursor can react with hydroxylamine derivatives under reflux in anhydrous solvents (e.g., DMF or acetonitrile) to introduce the hydroxy group. Cyanide incorporation may require controlled addition of cyanide salts (e.g., KCN) in the presence of phase-transfer catalysts to enhance reactivity . Optimization includes monitoring reaction progress via TLC or HPLC and adjusting temperature/pH to minimize side products like hydrolysis intermediates.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of:

- Chromatography : HPLC with UV detection (λ = 250–300 nm) or GC-MS for volatile derivatives.

- Spectroscopy :

- FT-IR to confirm functional groups (e.g., C≡N stretch ~2200 cm⁻¹, N–O stretch ~950 cm⁻¹).

- NMR (¹H/¹³C) to resolve aromatic protons (δ 7.0–8.5 ppm) and cyanide/chlorine substituents .

- Elemental Analysis to verify C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer :

- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 2–12). The chloro and cyanide groups may reduce water solubility, necessitating co-solvents like ethanol for biological assays .

- Stability : Conduct accelerated degradation studies under heat (40–60°C), light, and humidity. Monitor via HPLC for decomposition products (e.g., hydrolysis to carboxylic acid derivatives). Store under inert gas (N₂/Ar) at –20°C to prevent cyanide group oxidation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G* basis set) to map electron density and identify reactive sites. The chloro group at the para position exhibits higher electrophilicity (partial charge ~+0.25), making it susceptible to nucleophilic attack. Solvent effects (e.g., polar aprotic vs. protic) can be modeled using the SMD continuum solvation model to predict reaction kinetics . Validate predictions with experimental kinetic data (e.g., rate constants via UV-Vis spectroscopy).

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) and include positive/negative controls. For antimicrobial studies, use CLSI/MIC guidelines to ensure reproducibility .

- Metabolic Interference : Perform stability assays in culture media to rule out decomposition. Use LC-MS to identify active metabolites.

- Structural Confirmation : Re-synthesize batches and re-test activity to exclude impurities as confounding factors .

Q. How does the cyanide moiety influence the compound’s spectroscopic and redox properties?

- Methodological Answer :

- UV-Vis : The cyanide group introduces a strong π→π* transition near 270–290 nm, with shifts dependent on solvent polarity.

- Cyclic Voltammetry : The cyanide moiety may exhibit redox activity at –0.5 V to –1.2 V (vs. Ag/AgCl), correlating with its electron-withdrawing effect on the aromatic ring .

- EPR : Detect radical intermediates during oxidation/reduction, particularly in reactions involving hydroxylamine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.